An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Benzilate
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl benzilate, also known as ethyl 2-hydroxy-2,2-diphenylacetate, is an organic compound belonging to the ester class.[1] It is a derivative of benzilic acid, characterized by the presence of two phenyl groups and a hydroxyl group attached to the alpha-carbon of the ethyl ester. This molecule serves as a significant intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[2] Its structural similarity to known anticholinergic agents has also made it a subject of interest in pharmacological and toxicological research. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and spectral analysis of ethyl benzilate, tailored for a technical audience in the scientific community.
Chemical Structure and Properties
Ethyl benzilate is a white to yellow crystalline solid or powder at room temperature.[3][4][5] Its core structure consists of a central quaternary carbon atom bonded to two phenyl rings, a hydroxyl group, and an ethyl ester functional group.
IUPAC Name: ethyl 2-hydroxy-2,2-diphenylacetate[6] Synonyms: Benzilic acid ethyl ester, Ethyl diphenylglycolate[1] CAS Number: 52182-15-7[1]
The presence of the polar hydroxyl and ester groups, combined with the nonpolar phenyl rings, gives ethyl benzilate moderate solubility in organic solvents and low solubility in water.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| Melting Point | 29-34 °C | [3][4][5] |
| Boiling Point | 192-194 °C at 12-15 mmHg | [3][4] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [3] |
| Solubility | Soluble in organic solvents, insoluble in water. | [7] |
Synthesis of Ethyl Benzilate
The most common and efficient method for the laboratory synthesis of ethyl benzilate is the Fischer esterification of benzilic acid with ethanol, using a strong acid catalyst such as concentrated sulfuric acid.[4][8] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Fischer Esterification of Benzilic Acid
The overall reaction is as follows:
Caption: Fischer esterification of benzilic acid with ethanol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Fischer esterification of similar aromatic carboxylic acids.[3][9]
Materials:
-
Benzilic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine benzilic acid (1 equivalent) and an excess of anhydrous ethanol (5-10 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture while cooling the flask in an ice bath.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing cold water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Neutralization and Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl benzilate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by vacuum distillation.
Caption: Experimental workflow for the synthesis of ethyl benzilate.
Chemical Reactivity
The chemical reactivity of ethyl benzilate is primarily dictated by its ester and tertiary alcohol functional groups.
Hydrolysis
Like other esters, ethyl benzilate can be hydrolyzed back to benzilic acid and ethanol under either acidic or basic conditions.
-
Acid-catalyzed hydrolysis: This is the reverse of the Fischer esterification reaction and is an equilibrium process.
-
Base-catalyzed hydrolysis (Saponification): This reaction is irreversible and proceeds via nucleophilic acyl substitution, with the hydroxide ion acting as the nucleophile.
Reaction with Grignard Reagents
The ester group of ethyl benzilate can react with Grignard reagents. Due to the presence of the acidic hydroxyl proton, at least one equivalent of the Grignard reagent will be consumed in an acid-base reaction. With an excess of the Grignard reagent, nucleophilic addition to the carbonyl carbon will occur, leading to the formation of a tertiary alcohol after an acidic workup.[10][11][12] For example, the reaction with phenylmagnesium bromide would yield 1,1,2,2-tetraphenylethane-1,2-diol.
Spectral Analysis
Infrared (IR) Spectroscopy
The IR spectrum of ethyl benzilate is expected to show the following characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1730-1715 cm⁻¹.
-
C-O stretch (ester): Two or more bands in the 1300-1000 cm⁻¹ region.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of ethyl benzilate is predicted to exhibit the following signals:
-
Aromatic protons (10H): A complex multiplet in the range of δ 7.2-7.6 ppm, corresponding to the protons of the two phenyl groups.
-
Hydroxyl proton (1H): A singlet that can appear over a wide chemical shift range and may be broad, depending on the solvent and concentration.
-
Methylene protons (-OCH₂CH₃, 2H): A quartet around δ 4.2-4.4 ppm, due to coupling with the methyl protons.
-
Methyl protons (-OCH₂CH₃, 3H): A triplet around δ 1.2-1.4 ppm, due to coupling with the methylene protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum of ethyl benzilate is expected to show the following signals:
-
Carbonyl carbon (C=O): A peak around δ 175 ppm.
-
Aromatic carbons: Several peaks in the region of δ 125-145 ppm.
-
Quaternary carbon (-C(OH)(Ph)₂): A peak around δ 80 ppm.
-
Methylene carbon (-OCH₂CH₃): A peak around δ 62 ppm.
-
Methyl carbon (-OCH₂CH₃): A peak around δ 14 ppm.
Mass Spectrometry (MS)
The electron ionization mass spectrum of ethyl benzilate is expected to show a molecular ion peak (M⁺) at m/z 256. The fragmentation pattern will likely be dominated by cleavages that lead to stable carbocations. Key expected fragments include:
-
m/z 211: Loss of the ethoxy radical (•OCH₂CH₃).
-
m/z 183: Loss of the carboxyl group and the ethyl group.
-
m/z 105: The benzoyl cation ([C₆H₅CO]⁺).
-
m/z 77: The phenyl cation ([C₆H₅]⁺).
Pharmacological Profile and Mechanism of Action
Ethyl benzilate belongs to the family of benzilate esters, which are known for their anticholinergic properties.[9] These compounds act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in the parasympathetic nervous system.[9]
Interaction with Muscarinic Receptors
There are five subtypes of muscarinic receptors (M1-M5). Benzilate esters, such as the well-studied incapacitating agent 3-quinuclidinyl benzilate (BZ), are potent antagonists at these receptors.[13] By blocking the binding of the endogenous neurotransmitter acetylcholine, these compounds inhibit the downstream signaling pathways, leading to a range of physiological effects, including decreased smooth muscle contraction, reduced glandular secretions, and central nervous system effects such as delirium and hallucinations.[9][14] The specific affinity of ethyl benzilate for each of the muscarinic receptor subtypes has not been extensively reported in publicly available literature, but it is expected to exhibit non-selective antagonist activity.
Caption: Anticholinergic mechanism of ethyl benzilate at muscarinic receptors.
Applications and Historical Context
Ethyl benzilate is primarily used as an intermediate in organic synthesis.[1] For instance, it is a precursor in the preparation of benzoylformic acid.[1]
Historically, the benzilate functional group has been of interest in military research due to the potent central nervous system effects of some of its derivatives. The most notorious of these is 3-quinuclidinyl benzilate (BZ), which was weaponized as an incapacitating agent.[13] While ethyl benzilate itself is not a controlled substance in the same manner as BZ, its structural relationship places it within a class of compounds with significant physiological activity.
Safety and Toxicology
Ethyl benzilate is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[15]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[15]
-
P280: Wear protective gloves/eye protection/face protection.[15]
Conclusion
Ethyl benzilate is a versatile chemical intermediate with a rich chemical and pharmacological profile. Its synthesis via Fischer esterification is a straightforward and well-understood process. The reactivity of its functional groups allows for a variety of subsequent chemical transformations. A thorough understanding of its spectral properties is crucial for its identification and characterization. The anticholinergic properties of the benzilate class of compounds, including ethyl benzilate, warrant careful handling and further investigation for potential applications in drug development, while also acknowledging their historical context in chemical defense research. This guide serves as a foundational technical resource for scientists and researchers working with this important molecule.
References
- Google Patents. (Original Assignee: Anhui Newman Fine Chemicals Co Ltd). CN103613502A - Ethyl benzilate preparation method.
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - ETHYL BENZOATE 99%. Retrieved from [Link]
-
Study.com. Triphenylmethanol can be prepared by reacting ethyl benzoate with phenylmagnesium bromide. Write stepwise reaction mechanism for this reaction. Retrieved from [Link]
-
Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting information. Retrieved from [Link]
- Marrs, T. C., Maynard, R. L., & Sidell, F. R. (Eds.). (2007).
-
Solubility of Things. Ethyl benzoate. Retrieved from [Link]
-
PSIBERG. (2023, January 8). Step-by-Step Mechanism of Fischer Esterification. Retrieved from [Link]
-
The Royal Society of Chemistry. Benzilic Acid Rearrangement. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. Ethyl benzilate, 97+%. Retrieved from [Link]
-
University of Calgary. hnl17_sln.html. Retrieved from [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Ethylbenzene: 4- and 13-week rat oral toxicity. Retrieved from [Link]
-
Ventura College Organic Chemistry Lab. 12BL Experiment 12 (4 days): Multistep Synthesis of Benzilic Acid. Retrieved from [Link]
-
Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
Khan Academy. Fischer esterification (video). Retrieved from [Link]
-
Borden Institute. Medical Aspects of Chemical and Biological Warfare, Chapter 11, Incapacitating Agents. Retrieved from [Link]
-
Prepp. (2024, May 7). Grignard Reaction: Ethyl Benzoate to Triphenylmethanol. Retrieved from [Link]
-
Oregon State University. 1H NMR Spectra and Peak Assignment. Retrieved from [Link]
-
SpectraBase. Ethyl benzilate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Borden Institute. Chapter 12 INCAPACITATING AGENTS. Retrieved from [Link]
-
Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction. Retrieved from [Link]
-
Brainly. (2023, November 9). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Retrieved from [Link]
- Google Patents. (Original Assignee: Jiangxi Normal University). CN110283072B - Synthesis method of ethyl salicylate.
-
The Royal Society of Chemistry. (2016). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Retrieved from [Link]
-
ResearchGate. Predicted rat oral toxicity levels (LD50, mol/kg) of the tested.... Retrieved from [Link]
-
OChem Online. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 4). Drugs as Chemical Weapons: Past and Perspectives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]
-
NIST WebBook. Ethyl benzoylacetate. Retrieved from [Link]
-
Chemical Toxicity Database. RTECS NUMBER-DD2480000. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Chemical Warfare Through the Ages: A Systematic Review From Antiquity to the Present. Retrieved from [Link]
-
StuDocu. REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]
-
MDPI. (2025, August 10). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. CN103613502A - Ethyl benzilate preparation method - Google Patents [patents.google.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. homework.study.com [homework.study.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. oral ld50 values: Topics by Science.gov [science.gov]
